Cas no 1805509-65-2 (2-(Difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-acetic acid)

2-(Difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-acetic acid is a fluorinated pyridine derivative with a unique structural motif combining difluoromethyl, trifluoromethyl, and acetic acid functional groups. Its distinct substitution pattern enhances reactivity and stability, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple fluorine atoms contributes to improved metabolic stability and lipophilicity, which are advantageous in drug design. The hydroxyl and acetic acid groups provide sites for further functionalization, enabling diverse derivatization pathways. This compound is particularly useful in the development of bioactive molecules, where fluorinated heterocycles are sought after for their ability to modulate physicochemical and pharmacokinetic properties.
2-(Difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-acetic acid structure
1805509-65-2 structure
Product Name:2-(Difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-acetic acid
CAS No:1805509-65-2
MF:C9H6F5NO3
MW:271.140860080719
CID:4892064
Update Time:2025-10-28

2-(Difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-acetic acid
    • Inchi: 1S/C9H6F5NO3/c10-8(11)7-6(9(12,13)14)4(16)1-3(15-7)2-5(17)18/h1,8H,2H2,(H,15,16)(H,17,18)
    • InChI Key: LIOLTNCLTLZNEK-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C(F)(F)F)C(C=C(CC(=O)O)N1)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 450
  • XLogP3: 1.1
  • Topological Polar Surface Area: 66.4

2-(Difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029024266-250mg
2-(Difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-acetic acid
1805509-65-2 95%
250mg
$989.80 2022-04-01
Alichem
A029024266-500mg
2-(Difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-acetic acid
1805509-65-2 95%
500mg
$1,651.30 2022-04-01
Alichem
A029024266-1g
2-(Difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-acetic acid
1805509-65-2 95%
1g
$2,923.95 2022-04-01

2-(Difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-acetic acid Related Literature

Additional information on 2-(Difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-acetic acid

Comprehensive Overview of 2-(Difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-acetic acid (CAS No. 1805509-65-2)

2-(Difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-acetic acid (CAS No. 1805509-65-2) is a fluorinated pyridine derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structure, featuring both difluoromethyl and trifluoromethyl groups, contributes to its enhanced bioactivity and metabolic stability. This compound has garnered attention due to its role in the development of novel enzyme inhibitors and small-molecule therapeutics, aligning with current trends in precision medicine and targeted drug delivery.

The growing interest in fluorinated compounds stems from their ability to improve drug efficacy and reduce side effects. Researchers are actively exploring 2-(Difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-acetic acid for its potential in treating inflammatory diseases and metabolic disorders. Its hydroxy and acetic acid moieties further enhance its solubility, making it a promising candidate for oral formulations. This aligns with the pharmaceutical industry's focus on patient-centric drug design and green chemistry principles.

In agrochemical applications, this compound's pyridine core and fluorine substituents offer advantages in crop protection. Its mode of action targets specific enzymes in pests, reducing environmental impact compared to traditional pesticides. With increasing global demand for sustainable agriculture, 2-(Difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-acetic acid presents opportunities for developing next-generation biodegradable agrochemicals.

Synthetic routes to CAS No. 1805509-65-2 often involve multi-step fluorination strategies, reflecting advancements in organofluorine chemistry. Recent publications highlight improved yields through catalytic fluorination methods, addressing the industry's need for cost-effective production. Analytical characterization typically employs NMR spectroscopy and mass spectrometry, with particular attention to the 3-(trifluoromethyl)pyridine moiety's stability under various conditions.

The compound's physicochemical properties, including its pKa and logP values, make it suitable for formulation development. These characteristics are critical for researchers investigating structure-activity relationships in drug discovery. Computational studies of 2-(Difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-acetic acid have revealed interesting binding affinities with various biological targets, supporting its potential in virtual screening pipelines.

Quality control protocols for 1805509-65-2 emphasize purity assessment through HPLC and chiral separation techniques when applicable. Storage recommendations typically suggest protection from moisture due to the 4-hydroxy group's reactivity. These handling considerations are particularly relevant for pharmaceutical manufacturers implementing ICH guidelines for impurity profiling.

Recent patent literature demonstrates growing commercial interest in difluoromethylpyridine derivatives, with several applications citing CAS 1805509-65-2 as a key intermediate. The compound's versatility supports its use in fragment-based drug discovery, particularly for protein-protein interaction modulation. This positions it as valuable intellectual property in the competitive landscape of medicinal chemistry.

Environmental fate studies indicate that 2-(Difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-acetic acid undergoes predictable degradation pathways, addressing regulatory concerns about persistent organic pollutants. Its acetic acid moiety facilitates microbial breakdown in soil and water systems, an important consideration for green chemistry initiatives in chemical development.

The global market for fluorinated pyridines continues to expand, driven by demand in both pharmaceutical and agricultural sectors. 2-(Difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-acetic acid represents an important addition to this growing chemical space, with potential applications extending to material science and electronic chemicals. Its development reflects broader trends in molecular design that prioritize both functionality and sustainability.

Future research directions may explore the compound's utility in bioconjugation chemistry or as a building block for metal-organic frameworks. The presence of multiple functional groups allows for diverse synthetic modifications, making CAS 1805509-65-2 a versatile intermediate in academic and industrial settings. As analytical techniques advance, further insights into its molecular interactions and biological activity profiles are anticipated.

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